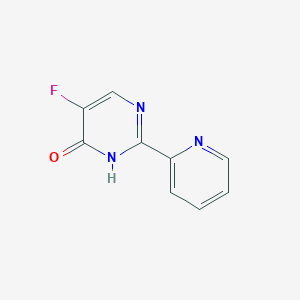

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

Description

Propriétés

IUPAC Name |

5-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOCYMYWLSJILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724425 | |

| Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240596-22-8 | |

| Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the selective fluorination of 2-aminopyrimidines. One common method utilizes Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high regioselectivity and yield . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable fluorination techniques and efficient purification processes are critical for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Oxidation and Reduction:

Common Reagents and Conditions:

Substitution: Reagents like potassium carbonate (K₂CO₃) and various amines are commonly used.

Oxidation/Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.

Major Products:

Substitution: Products typically include various substituted pyrimidines, depending on the nucleophile used.

Oxidation/Reduction: Products would vary based on the specific reaction conditions and reagents.

Applications De Recherche Scientifique

Pharmacological Applications

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol has been identified as a potent inhibitor of several key enzymes involved in cell proliferation, particularly cyclin-dependent kinases (CDKs). This compound demonstrates selective inhibition of CDK4 and CDK6, which are crucial in the regulation of the cell cycle. Such inhibition is particularly relevant in the treatment of proliferative diseases, including various cancers. The compound's ability to interfere with these kinases positions it as a potential therapeutic agent for cancer treatment .

Biochemical Interactions

This compound interacts with various biomolecules within cellular environments, influencing enzyme activity and protein function. Specifically, it has been shown to affect tropomyosin receptor kinases (Trk), which play critical roles in neuronal development and cancer biology. The modulation of these pathways suggests that this compound could be utilized in studies aimed at understanding cellular signaling dynamics .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecular structures. It can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. For instance, it has been utilized in the synthesis of polysubstituted heteroaromatic compounds, which are essential in developing bioactive medicinal molecules and advanced materials .

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound:

Mécanisme D'action

The exact mechanism of action for 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is not fully elucidated. it is believed to interact with specific molecular targets involved in inflammatory and fibrotic pathways. The compound likely inhibits the expression and activity of inflammatory mediators such as prostaglandin E₂ and tumor necrosis factor-α .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Fluorine vs. Non-Fluorinated Analogs

- 5-Fluoro-2-phenyl-pyrimidin-4-ol (CAS: 143328-90-9): Molecular Formula: C₁₀H₇FN₂O Molecular Weight: 190.18 g/mol Key Difference: Replaces the pyridin-2-yl group with a phenyl ring. Fluorine retains its electron-withdrawing effects, enhancing stability compared to non-fluorinated analogs .

2-Phenyl-pyrimidin-4-ol (CAS: 127892-81-3):

Pyridinyl vs. Alkyl/Aryl Substituents

5-(4-Ethylphenyl)pyrimidin-2-ol (CAS: 100142-27-6):

- Molecular Formula: C₁₂H₁₂N₂O

- Molecular Weight: 226.27 g/mol

- Key Difference: Substitutes pyridin-2-yl with a hydrophobic 4-ethylphenyl group. The ethyl chain increases lipophilicity (predicted LogP ~2.9), enhancing membrane permeability but reducing aqueous solubility. This makes it more suitable for hydrophobic target binding .

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2):

Functional Group Modifications

Hydroxyl vs. Thione or Methoxy Groups

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione (CAS: 1823183-53-4):

- Molecular Formula: C₁₂H₇F₅N₃S

- Molecular Weight: 336.27 g/mol

- Key Difference: Replaces the hydroxyl group with a thione (C=S) and adds a trifluoromethyl group. The thione group increases electron delocalization and may enhance metal-binding capacity, while the trifluoromethyl group boosts lipophilicity and metabolic resistance .

- 5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9): Molecular Formula: C₆H₆FNO₂ Molecular Weight: 143.12 g/mol Key Difference: Methoxy substitution at the 2-position instead of pyridinyl. The methoxy group reduces polarity (PSA: ~46.0 Ų vs. ~70 Ų for the target compound), favoring passive diffusion across biological membranes .

Structural Complexity and Steric Effects

- 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3):

Research Implications

- Fluorine’s Role : Fluorination consistently improves metabolic stability and electronegativity across analogs, as seen in the target compound and 5-Fluoro-2-phenyl-pyrimidin-4-ol .

- Solubility vs. Permeability : Hydroxyl groups enhance solubility but reduce permeability, whereas methoxy or alkyl groups reverse this trend (e.g., 5-Fluoro-2-methoxypyridin-4-ol vs. 5-(4-Ethylphenyl)pyrimidin-2-ol) .

- Structural Complexity : Bulkier substituents (e.g., allyl or trifluoromethyl) may improve target selectivity but require tailored synthesis protocols, as demonstrated in for similar pyrimidines .

Activité Biologique

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biochemical properties, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its fluorinated pyrimidine structure, which contributes to its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves:

- Inhibition of Protein Kinases : This compound has been shown to inhibit several cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In particular, it targets CDK4 and CDK6, leading to reduced cell proliferation in cancer models .

- Impact on Signaling Pathways : It interferes with key signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are vital for cancer cell survival and proliferation .

- Antimicrobial Activity : Recent studies suggest that derivatives of pyrimidines, including this compound, exhibit antimicrobial properties against various pathogens, including bacteria and parasites .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Treatment : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, in MCF-7 cells, it showed an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior efficacy .

- Antimalarial Activity : A related study optimized a pyrimidine scaffold for antimalarial activity against Plasmodium falciparum, showing that modifications to the structure could enhance potency and pharmacokinetics in mouse models . The compound demonstrated a reduction in parasitemia by up to 96% when administered at appropriate dosages.

Research Findings

Recent research has highlighted several important aspects regarding the pharmacokinetics and toxicity profiles of this compound:

- Pharmacokinetics : The compound exhibits favorable oral bioavailability and a clearance rate that supports its potential for clinical use. Studies indicated an oral bioavailability of approximately 31.8%, suggesting effective systemic exposure following administration .

- Toxicity Profile : In preclinical trials, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in mice, indicating a promising safety profile for further development .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and -NMR to resolve pyridine/pyrimidine ring protons.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and compare with related fluoropyridine structures .

How can researchers resolve discrepancies in reported biological activities of fluorinated pyrimidine derivatives?

Advanced Research Focus

Contradictions in bioactivity data often arise from substituent positioning or experimental conditions. For example:

- Fluorine Position : Compare activity of 5-fluoro vs. 2-fluoro analogs to assess electronic effects on target binding.

- Experimental Design : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across studies. Use computational docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinases or DNA methyltransferases) .

What strategies enhance the stability of this compound during storage and handling?

Q. Advanced Research Focus

- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to minimize moisture. Monitor degradation via periodic HPLC analysis.

- Stabilizers : Add radical inhibitors (e.g., BHT) for long-term storage .

How can researchers design analogs of this compound to study structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to modulate binding affinity.

- Bioisosteric Replacement : Replace pyridine with pyrazine or triazine rings to assess heterocycle specificity.

- Pharmacokinetic Optimization : Add hydrophilic groups (e.g., -OH, -NH₂) to improve solubility without compromising target engagement .

What methodologies are used to assess the compound’s potential as a kinase inhibitor?

Q. Advanced Research Focus

- In Vitro Assays : Perform kinase inhibition screens (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, CDK2).

- Cellular Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) with dose-response curves (IC₅₀).

- Mechanistic Studies : Use Western blotting to monitor downstream phosphorylation targets (e.g., ERK, AKT) .

How do electronic effects of fluorine substitution influence reactivity in downstream derivatization?

Advanced Research Focus

The 5-fluoro group activates the pyrimidine ring for electrophilic substitution at the 4-position. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.